molecular formula C14H15N5O3S B2691503 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide CAS No. 1334372-11-0

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide

Cat. No.: B2691503
CAS No.: 1334372-11-0
M. Wt: 333.37
InChI Key: VUFSEBYVRKNFJB-UHFFFAOYSA-N
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Description

2-(6-Oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide is a synthetic organic compound designed for research applications, particularly in the field of medicinal chemistry. This molecule features a pyridazinone core substituted with a 1H-pyrazol-1-yl group at the 3-position, a structure motif present in compounds with documented biological activity . The propanamide linker is terminated with a 2-oxotetrahydrothiophen-3-yl group, which may influence the compound's physicochemical properties and interaction with biological targets. The primary research value of this compound lies in its potential as a candidate for investigating neurodegenerative pathways. Compounds with analogous pyrazole and pyridazinone structures have demonstrated significant neuroprotective properties in experimental models. For instance, related N-propananilide derivatives bearing pyrazole rings have been shown to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cell lines, a model relevant to Parkinson's disease research . The proposed mechanism of action for such active compounds involves the modulation of key apoptotic pathways. Research on similar structures indicates that neuroprotection is likely mediated through the downregulation of pro-apoptotic proteins, including Bax, and the subsequent inhibition of caspase-3 activation . Caspase-3 is a principal effector enzyme in the execution phase of apoptosis, and its overactivation is a recognized feature in various neurodegenerative conditions . Furthermore, pyridazinone derivatives are known to possess a wide spectrum of reported pharmacological activities in scientific literature, including antioxidant, antibacterial, and anticancer effects, making this chemotype a versatile scaffold for exploration in multiple research domains . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)-N-(2-oxothiolan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c1-9(13(21)16-10-5-8-23-14(10)22)19-12(20)4-3-11(17-19)18-7-2-6-15-18/h2-4,6-7,9-10H,5,8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFSEBYVRKNFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCSC1=O)N2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide is a complex organic molecule characterized by its unique structural features, which include a pyridazine core, pyrazole and thiophene moieties. This article reviews the biological activities associated with this compound, exploring its potential pharmacological applications based on existing research.

Structural Features

The molecular formula of the compound is C19H17N7O3SC_{19}H_{17}N_{7}O_{3}S with a molecular weight of 423.45 g/mol. The presence of multiple heteroatoms and functional groups suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Property Value
Molecular FormulaC₁₉H₁₇N₇O₃S
Molecular Weight423.45 g/mol
CAS Number1334375-65-3

Biological Activity

The biological activity of this compound is inferred from its structural analogs and related compounds that exhibit significant pharmacological properties. Notably, compounds with similar features have been studied for their roles in various therapeutic areas:

  • Antiplatelet Activity : Compounds featuring pyridazine and pyrazole rings have been identified as potent antagonists of the P2Y12 receptor, which plays a crucial role in platelet aggregation. For example, SAR216471, a known P2Y12 antagonist, demonstrated significant inhibition of ADP-induced platelet aggregation (IC50 values ranging from 62 to 108 nM) and showed favorable pharmacokinetic profiles in preclinical studies .
  • Anticancer Properties : Similar pyridazinone derivatives have been reported to possess anticancer activities by targeting specific pathways involved in tumor growth and metastasis. Research indicates that these compounds can induce apoptosis in cancer cell lines.
  • Antimicrobial Effects : Heterocyclic compounds containing pyrazole and thiophene moieties are often explored for their antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains, highlighting their potential as novel antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to This compound :

Study 1: Antiplatelet Activity

A study focused on SAR216471 found that it effectively inhibited platelet aggregation in vitro and demonstrated dose-dependent antithrombotic activity in vivo, suggesting that similar compounds may exhibit comparable effects due to their structural similarities .

Study 2: Anticancer Mechanisms

Research on pyridazinone derivatives revealed that they can trigger apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. This mechanism underscores the therapeutic potential of compounds like the one for cancer treatment.

Study 3: Antimicrobial Efficacy

Compounds with pyrazole rings have shown promising results against various pathogens, including resistant strains of bacteria. Their mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazine-Pyrazole Derivatives

  • N-(2-Methylphenyl)-6-(1H-Pyrazol-1-yl)Pyridazin-3-Amine (): Structure: Pyridazine-pyrazole core with an amine-linked 2-methylphenyl group. Key Differences: Lacks the propanamide linker and tetrahydrothiophenone group. The methylphenyl substituent may reduce solubility compared to the target compound’s polar amide and sulfur-containing ring.

Propanamide-Based Heterocycles ()

Compounds such as N-(2-Methoxyphenyl)-3-(1H-Pyrazol-1-yl)Propanamide (4) and N-(4-Chlorophenyl)-3-(1H-1,2,4-Triazol-1-yl)Propanamide (9) share the propanamide backbone but differ in substituents:

  • Substituent Effects :
    • Methoxy (4–6) and chloro (7–9) groups on phenyl rings modulate electronic properties and lipophilicity.
    • Triazole vs. pyrazole alters hydrogen-bonding capacity and steric bulk.
  • Pharmacological Data :
    • Tested in SH-SY5Y neuroblastoma cells for 6-OHDA-induced cytotoxicity. Compounds with methoxy groups (e.g., 4–6) showed moderate neuroprotection (30–40% cell viability at 10 µM), while chloro-substituted analogs (7–9) exhibited higher efficacy (45–55%) .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Analogs and Target Compound

Compound Core Structure Substituent Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP) Biological Activity (SH-SY5Y Assay)
Target Compound Pyridazine-Pyrazole-Propanamide 2-Oxotetrahydrothiophen-3-yl ~365.4* N/A ~1.8* Not reported
N-(2-Methylphenyl)-6-(Pyrazolyl)Pyridazine () Pyridazine-Pyrazole 2-Methylphenyl ~265.3 162–164 ~2.5 GSK-3 inhibition (docking studies)
N-(4-Chlorophenyl)-3-(Triazolyl)Propanamide (9) Propanamide-Triazole 4-Chlorophenyl 294.7 178–180 ~2.9 55% cell viability at 10 µM
N-(2-Methoxyphenyl)-3-(Pyrazolyl)Propanamide (4) Propanamide-Pyrazole 2-Methoxyphenyl 273.3 155–157 ~1.5 35% cell viability at 10 µM

*Estimated via computational tools (e.g., ChemDraw).

Key Observations:

  • Solubility: The target compound’s tetrahydrothiophenone and amide groups likely reduce LogP (~1.8) compared to chlorophenyl (LogP ~2.9) or methylphenyl (LogP ~2.5) analogs, enhancing aqueous solubility.
  • The sulfur-containing ring may confer resistance to oxidative metabolism, extending half-life .

Methodological Considerations

Crystallographic data for analogs (e.g., ) were resolved using SHELX programs, ensuring precise structural validation . Computational docking (e.g., GSK-3 in ) and cell-based assays () provide foundational insights into structure-activity relationships (SARs).

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